Dasabuvir metabolite M5
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Overview
Description
Dasabuvir metabolite M5 is a significant metabolite of dasabuvir, a non-nucleoside inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Dasabuvir is used in combination with other antiviral agents for the treatment of chronic hepatitis C virus infection . The metabolite M5 retains antiviral activity and plays a crucial role in the pharmacokinetics and pharmacodynamics of dasabuvir .
Preparation Methods
The preparation of dasabuvir metabolite M5 involves the biotransformation of dasabuvir primarily through cytochrome P450-mediated oxidation. The major pathway includes hydroxylation of the tert-butyl group to form the active metabolite M1, followed by further oxidation to produce metabolite M5 . Industrial production methods for dasabuvir and its metabolites involve large-scale synthesis and purification processes, ensuring high purity and yield .
Chemical Reactions Analysis
Dasabuvir metabolite M5 undergoes several types of chemical reactions, including:
Oxidation: The primary reaction involves the hydroxylation of the tert-butyl group, followed by further oxidation steps.
Glucuronidation and Sulfation: These reactions involve the conjugation of the hydroxylated metabolites with glucuronic acid and sulfate groups, respectively.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes, glucuronic acid, and sulfate donors. The major products formed from these reactions are the glucuronide and sulfate conjugates of the hydroxylated metabolites .
Scientific Research Applications
Dasabuvir metabolite M5 has several scientific research applications, including:
Mechanism of Action
Dasabuvir metabolite M5 exerts its effects by inhibiting the hepatitis C virus RNA-dependent RNA polymerase, which is essential for viral replication . The metabolite binds to the palm domain of the polymerase, inducing a conformational change that renders the enzyme unable to elongate viral RNA . This inhibition prevents the replication of the viral genome, leading to a reduction in viral load .
Comparison with Similar Compounds
Dasabuvir metabolite M5 can be compared with other similar compounds, such as:
Efavirenz: Another non-nucleoside inhibitor used in the treatment of viral infections.
Tipranavir: A protease inhibitor used in combination with other antiviral agents.
The uniqueness of this compound lies in its specific inhibition of the hepatitis C virus RNA-dependent RNA polymerase and its role in the pharmacokinetics of dasabuvir .
Properties
CAS No. |
1132936-19-6 |
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Molecular Formula |
C26H25N3O7S |
Molecular Weight |
523.6 g/mol |
IUPAC Name |
2-[5-(2,4-dioxopyrimidin-1-yl)-3-[6-(methanesulfonamido)naphthalen-2-yl]-2-methoxyphenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C26H25N3O7S/c1-26(2,24(31)32)21-14-19(29-10-9-22(30)27-25(29)33)13-20(23(21)36-3)17-6-5-16-12-18(28-37(4,34)35)8-7-15(16)11-17/h5-14,28H,1-4H3,(H,31,32)(H,27,30,33) |
InChI Key |
MTNFZAKOJUMHNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O)C(=O)O |
Origin of Product |
United States |
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